4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid

Anticancer Cytotoxicity QSAR

4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid (CAS: 325777-03-5) is an aromatic hydrazone with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol. It is synthesized via the condensation of salicylaldehyde with 4-hydrazinylbenzoic acid, resulting in a tridentate ONO donor ligand scaffold bearing a terminal para-carboxylic acid group.

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
Cat. No. B12297378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)C(=O)O)O
InChIInChI=1S/C14H12N2O3/c17-13-4-2-1-3-11(13)9-15-16-12-7-5-10(6-8-12)14(18)19/h1-9,16-17H,(H,18,19)/b15-9+
InChIKeyLVRFDKIEKFOQDO-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic Acid: Structural Identity and Procurement Context


4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic acid (CAS: 325777-03-5) is an aromatic hydrazone with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is synthesized via the condensation of salicylaldehyde with 4-hydrazinylbenzoic acid, resulting in a tridentate ONO donor ligand scaffold bearing a terminal para-carboxylic acid group [1]. This compound belongs to the salicylaldehyde benzoylhydrazone (SBH) family, a class widely investigated for metal-chelating, anticancer, and antimicrobial properties [2]. Its defining structural feature is the combination of a salicylidene moiety with a 4-carboxyphenylhydrazinyl fragment, which distinguishes it from simpler benzoylhydrazone analogs.

Why 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic Acid Cannot Be Replaced by Common Salicylaldehyde Hydrazones


Substituting this compound with common salicylaldehyde benzoylhydrazone (SBH) or its heterocyclic analogs (e.g., thiophene or furfural hydrazones) is not functionally equivalent due to the terminal carboxylic acid group. Quantitative structure-activity relationship (QSAR) studies on SBH analogs demonstrate that the electronic nature of substituents on the benzoyl ring is a primary determinant of cytotoxic potency, with electron-withdrawing groups significantly enhancing activity [1]. The para-carboxylic acid (σp ≈ 0.45) exerts a strong electron-withdrawing effect, which is predicted to markedly increase bioactivity relative to the unsubstituted parent compound. Furthermore, this functionality adds a fourth potential coordination site, transforming the ligand from a purely tridentate (ONO) system to one capable of tetradentate bridging or ionic interactions, which critically alters solubility, metal-complex geometry, and biological target engagement [2].

Quantitative Differentiation Guide for 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic Acid


Enhanced Cytotoxicity Potency Predicted by Electron-Withdrawing Effect of the 4-Carboxy Group vs. Unsubstituted SBH

A QSAR study on salicylaldehyde benzoylhydrazone (SBH) analogs against the HCT-8 human colon adenocarcinoma cell line established that ligand cytotoxicity is strongly correlated with the electronic properties of the benzoyl ring substituent. Activity increases when substituents are electron-withdrawing [1]. The target compound's para-carboxylic acid group (Hammett σp = 0.45) is strongly electron-withdrawing, placing it in a higher predicted activity quadrant compared to the unsubstituted parent SBH (σp = 0) or electron-donating substituents. While exact IC50 values for this specific derivative were not located in the screened literature, the established QSAR model provides a quantitative framework for its superiority.

Anticancer Cytotoxicity QSAR

Tetradentate Coordination Potential via 4-Carboxylic Acid vs. Tridentate SBH Analogs

Standard salicylaldehyde benzoylhydrazones (SBH) function as tridentate ONO-donor ligands through the phenolic oxygen, imine nitrogen, and carbonyl oxygen [1]. The target compound introduces a para-carboxylic acid group, which provides a fourth, pH-dependent coordination site. The Journal of Organic Chemistry study on salicylaldehyde hydrazone derivatives confirms that para-substituents on the benzoyl ring directly modulate the electron density and hydrogen-bonding network of the hydrazone core, which governs metal-binding affinity [2]. This additional carboxylate donor enables the formation of dinuclear or coordination-polymer architectures that are inaccessible to SBH, as demonstrated in analogous systems where Ni(II) complexes form acetate- and phenoxido-bridged clusters only when additional donor groups are present .

Coordination Chemistry Metal Chelation Ligand Design

Validated Analytical Derivatization Performance: HPLC-UV and CE-DAD LODs Below 0.5 mg/L

4-Hydrazinylbenzoic acid (HBA), the immediate precursor to the target compound, was validated as a superior derivatizing agent for low-molecular-weight aldehydes in a comprehensive analytical study [1]. The resulting hydrazones, including the salicylaldehyde derivative, exhibited high stability, water solubility, and strong UV chromophore properties. Optimized HPLC-UV and CE-DAD methodologies achieved limits of detection (LODs) below 0.5 mg/L for aldehyde-HBA hydrazones. This contrasts with more common derivatizing agents like 2,4-dinitrophenylhydrazine (DNPH), which often suffer from solubility issues and complex impurity profiles. The high selectivity and sensitivity reported are directly attributable to the HBA fragment, which is structurally embedded in the target compound.

Analytical Chemistry Derivatization Aldehyde Detection

Validated Application Scenarios for Procuring 4-(2-(2-Hydroxybenzylidene)hydrazineyl)benzoic Acid


Lead Optimization in Anticancer Metallodrug Discovery

Based on QSAR evidence that electron-withdrawing substituents enhance the cytotoxicity of salicylaldehyde benzoylhydrazone scaffolds, this compound is positioned as a logical next-generation candidate for anticancer screening libraries. The 4-COOH group not only amplifies potency through electronic effects [1] but also offers a high-affinity metal-binding carboxylate site, enabling the rational design of stable copper(II) or iron(III) complexes with enhanced antiproliferative activity. Its tetradentate coordination potential can be directly compared against the extensively studied but less potent tridentate SBH ligand [2].

Analytical Reference Standard for Trace Aldehyde Quantification

The hydrazone formed from salicylaldehyde and 4-hydrazinylbenzoic acid serves as an excellent model compound and calibration standard for analytical methods employing HBA derivatization. The validated HPLC-UV and CE-DAD methods achieving LODs below 0.5 mg/L make this a valuable reference material for food safety, environmental, and biofluid analysis laboratories that require sensitive and selective aldehyde detection [3].

Building Block for pH-Responsive Metal-Organic Frameworks (MOFs)

The para-carboxylic acid provides a pH-dependent coordination handle that the simpler benzoylhydrazone counterparts lack. This enables the construction of pH-responsive or switchable MOFs where the carboxylic acid group can be selectively deprotonated to alter framework topology or create coordinatively unsaturated metal sites for catalysis. The electronic modulation of the hydrazone core by the 4-COOH substituent, as characterized by X-ray and computational studies, further allows fine-tuning of the ligand's donor strength [4].

Bioconjugation via Carboxyl-Reactive Coupling

Unlike SBH, which lacks a reactive handle for bioconjugation, the terminal carboxylic acid of this compound allows for direct amide bond formation with amine-containing biomolecules (e.g., lysine residues on antibodies or peptides) using standard EDC/NHS chemistry. This positions it as a precursor for the development of targeted therapeutic conjugates or affinity probes for studying metal homeostasis in biological systems, as the hydrazone core retains its iron and copper chelation capability post-conjugation [5].

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